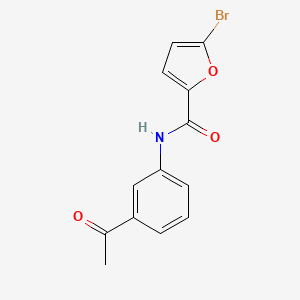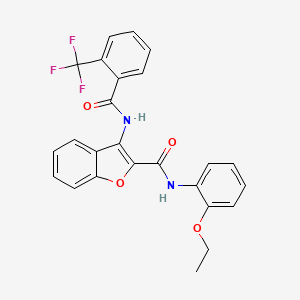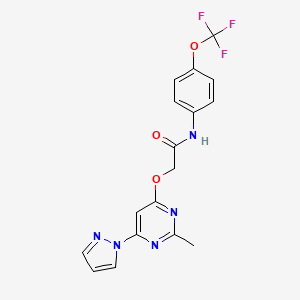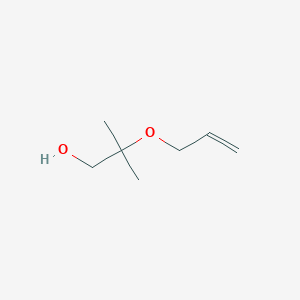
N-(3-acetylphenyl)-5-bromofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-acetylphenyl)-5-bromofuran-2-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a phenyl ring with an acetyl group), a bromofuran group (a furan ring with a bromine atom), and a carboxamide group (a carbonyl group attached to an amine). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the carboxamide group could participate in hydrolysis reactions, and the bromofuran group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Crystal Structure and Interactions
- The study of crystal structures of similar compounds, such as N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide, has highlighted the importance of hydrogen-bonding interactions and π–π interactions in these molecules. This research is crucial for understanding the molecular arrangement and properties of related carboxamides (Peña-Solórzano et al., 2017).
Synthesis and Structural Analysis
- Research into the synthesis and structural analysis of compounds like N-(4-acetylphenyl)quinoline-3-carboxamide provides insights into the methods of preparation and molecular characterization, which are essential for the development of similar carboxamides (Polo-Cuadrado et al., 2021).
Antimicrobial Properties
- Compounds with acetylphenyl fragments have been shown to possess antimicrobial properties. For example, research on arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragment demonstrated their potential in antibacterial and antomycotic applications (Baranovskyi et al., 2018).
Anti-Bacterial Activities
- The synthesis and evaluation of N-(4-bromophenyl)furan-2-carboxamide and its analogues have shown significant in vitro anti-bacterial activities against drug-resistant bacteria, emphasizing their potential as antibacterial agents (Siddiqa et al., 2022).
Biological Evaluation and Molecular Modeling
- Studies on similar compounds, like N-((4-acetylphenyl)carbamothioyl)pivalamide, have provided comprehensive biological evaluations and molecular modeling analyses. These studies highlight the potential of such compounds as enzyme inhibitors and their reactive properties (Saeed et al., 2022).
Antihyperlipidemic Activity
- Research on N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides has shown their potential as lipid-lowering agents, suggesting their application in treating hyperlipidemia and coronary heart diseases (Al-qirim et al., 2012).
Mécanisme D'action
Target of Action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . These targets can include enzymes, receptors, and ion channels, among others.
Mode of Action
The interaction of a compound with its target often involves the formation of covalent or non-covalent bonds. For example, the compound might inhibit an enzyme’s activity, agonize or antagonize a receptor, or alter the permeability of an ion channel .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, it might inhibit a key enzyme in a metabolic pathway, leading to decreased production of a certain metabolite .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-12(14)18-11/h2-7H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWDROOLLWUTRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-[(3-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2937332.png)
![Cyclohexyl [(3,4-dimethoxyphenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2937334.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2937336.png)




![5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2937346.png)
![1-(2-Chloropyridine-3-carbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B2937349.png)

![(3-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2937351.png)
